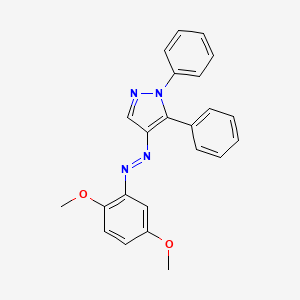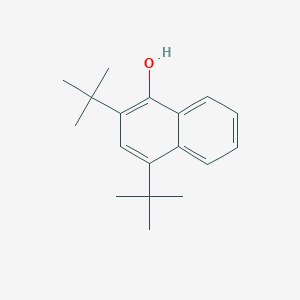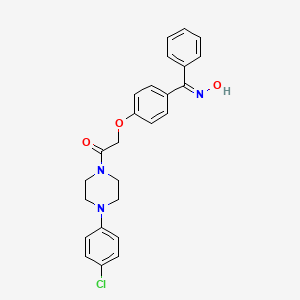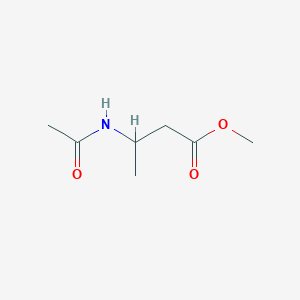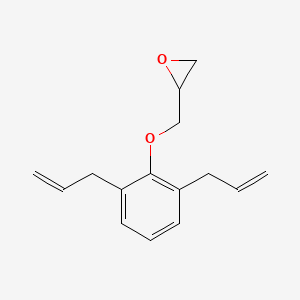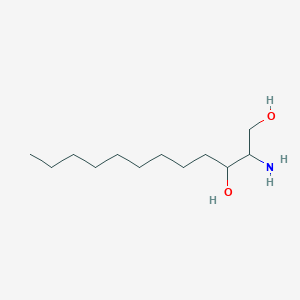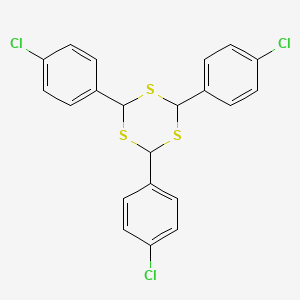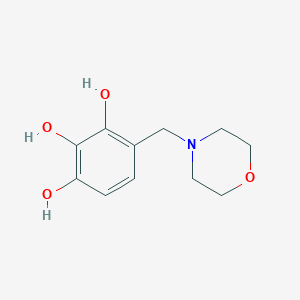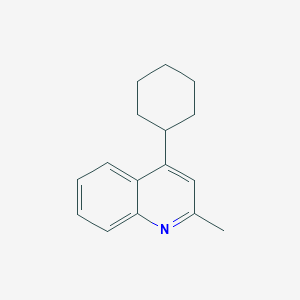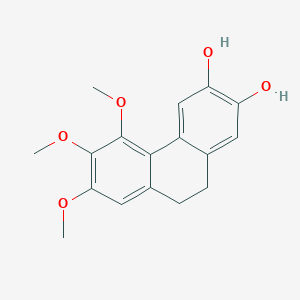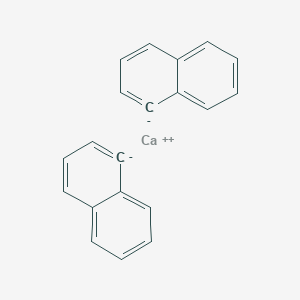
Platinum, chloromethylbis(trimethylphosphine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, chloromethylbis(trimethylphosphine)- is a coordination compound with the formula C₇H₂₁ClP₂Pt. It is a platinum-based compound that features chloromethyl and trimethylphosphine ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platinum, chloromethylbis(trimethylphosphine)- typically involves the reaction of platinum precursors with chloromethyl and trimethylphosphine ligands. One common method is the reaction of platinum(II) chloride with chloromethyltrimethylphosphine in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Platinum, chloromethylbis(trimethylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) species.
Reduction: It can be reduced back to platinum(II) or even platinum(0) under specific conditions.
Substitution: The chloromethyl and trimethylphosphine ligands can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using other phosphine ligands or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Scientific Research Applications
Platinum, chloromethylbis(trimethylphosphine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which platinum, chloromethylbis(trimethylphosphine)- exerts its effects involves coordination with target molecules. In biological systems, it can bind to DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Platinum, chloromethylbis(trimethylphosphine)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in catalysis and medicinal chemistry .
Properties
CAS No. |
36512-52-4 |
|---|---|
Molecular Formula |
C7H23ClP2Pt+2 |
Molecular Weight |
399.74 g/mol |
IUPAC Name |
carbanide;chloroplatinum(1+);trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.CH3.ClH.Pt/c2*1-4(2)3;;;/h2*1-3H3;1H3;1H;/q;;-1;;+2/p+1 |
InChI Key |
DSWGDEWSPHBNKM-UHFFFAOYSA-O |
Canonical SMILES |
[CH3-].C[PH+](C)C.C[PH+](C)C.Cl[Pt+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)
